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Compound of Interest

Compound Name: 2,6-Dibromoanthracene

Cat. No.: B067020 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dibromoanthracene (CAS: 186517-01-1), a key intermediate in the fields of organic

electronics and materials science.[1] The document is intended for researchers, scientists, and

professionals in drug development, offering detailed information on Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

2,6-Dibromoanthracene. The substitution of two bromine atoms on the anthracene core

significantly influences the chemical shifts of the remaining protons and carbons.[2]

The ¹H NMR spectrum of 2,6-Dibromoanthracene, recorded in deuterated chloroform

(CDCl₃), displays a distinct pattern of signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Dibromoanthracene.[2]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

8.77 Singlet (s) - 2H H-9, H-10

8.48 Doublet (d) 9.0 2H H-4, H-8

7.66 Doublet (d) 4.5 2H H-3, H-7

Note: Another source reports the following ¹H-NMR data (300 MHz, CDCl₃): 8.31 (s, 2H), 8.18

(s, 2H), 7.90 (d, 2H), 7.56 (d, 2H).[3] This suggests potential variations based on experimental

conditions or slight differences in interpretation.

The proton-decoupled ¹³C NMR spectrum of 2,6-Dibromoanthracene in CDCl₃ reveals eleven

distinct signals, corresponding to the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dibromoanthracene.[2]

Chemical Shift (δ, ppm)

133.04

131.96

131.02

130.97

129.46

129.25

129.20

128.81

123.11

122.16

118.22
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The following protocol is representative for acquiring high-quality NMR spectra of 2,6-
Dibromoanthracene.

Sample Preparation:

Accurately weigh 10-20 mg of 2,6-Dibromoanthracene for ¹H NMR (or 50-100 mg for ¹³C

NMR).

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: 0-150 ppm.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
While specific experimental IR data for 2,6-Dibromoanthracene is not readily available in the

cited literature, the expected characteristic absorption bands can be predicted based on its

aromatic structure. The IR spectrum is typically divided into the functional group region (4000-

1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[4]

Table 3: Expected Characteristic IR Absorption Bands for 2,6-Dibromoanthracene.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3100 - 3000 Aromatic C-H Stretch C-H (Aromatic)

1600 - 1585 C=C Stretch (in-ring) Aromatic Ring

1500 - 1400 C=C Stretch (in-ring) Aromatic Ring

900 - 675 C-H Out-of-Plane Bending Aromatic Ring

Below 800 C-Br Stretch Carbon-Bromine

Sample Preparation:

Ensure the sample of 2,6-Dibromoanthracene is solid and dry.

Place a small amount of the powder directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation and Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software automatically ratios the sample spectrum against the background

to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Polycyclic aromatic hydrocarbons like 2,6-Dibromoanthracene are known to exhibit

characteristic absorption spectra in the UV-Vis region.[2] While specific absorption maxima

(λmax) for 2,6-Dibromoanthracene were not found in the provided search results, the

spectrum is expected to be recorded over a wavelength range of approximately 200-500 nm.[2]

For comparison, the related compound 2,6-Dibromoanthraquinone shows absorption maxima

around 350 nm.[5]

Sample Preparation:

Prepare a stock solution of 2,6-Dibromoanthracene in a UV-grade solvent such as

cyclohexane or dichloromethane.

Prepare a dilute solution from the stock solution. The concentration should be adjusted so

that the maximum absorbance is between 0.1 and 1.0 absorbance units to ensure linearity.

[2]

Instrumentation and Parameters:
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Spectrometer: A dual-beam UV-Vis spectrophotometer.

Wavelength Range: 200 - 500 nm.

Cuvette: A 1 cm path length quartz cuvette.

Data Collection and Processing:

Record a baseline spectrum using a cuvette filled with the pure solvent.

Record the absorption spectrum of the sample solution.

The instrument software will automatically subtract the baseline from the sample

spectrum.

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2,6-Dibromoanthracene, from sample preparation to data analysis and

structural confirmation.
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Caption: Workflow for the spectroscopic characterization of 2,6-Dibromoanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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